glutaconyl-coenzyme A

Beschreibung

Molecular Composition and Stereochemistry

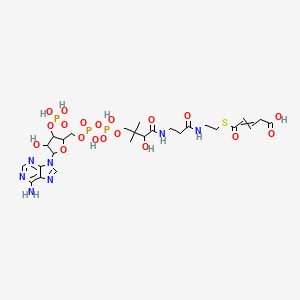

Glutaconyl-coenzyme A possesses a well-defined molecular composition characterized by the empirical formula C26H40N7O19P3S, yielding a molecular weight of 879.6 grams per mole. The molecule represents a sophisticated conjugate structure combining the nucleotide-based coenzyme A framework with a trans-configured 4-carboxybut-2-enoyl substituent. The compound exhibits absolute stereochemistry with five defined stereocenters distributed throughout its complex three-dimensional architecture. The stereochemical configuration includes an E/Z center associated with the double bond in the enoyl chain, specifically maintaining the trans (E) configuration that distinguishes it from potential geometric isomers.

The molecular framework incorporates multiple functional domains, including the adenosine nucleotide portion derived from adenosine triphosphate, the ribose-phosphate backbone characteristic of coenzyme A derivatives, and the pantothenic acid-derived segment that provides the thiol-reactive terminus. The glutaconyl moiety contributes a five-carbon chain containing both an α,β-unsaturated carbonyl system and a terminal carboxylate group, creating a molecule with both electrophilic and nucleophilic characteristics. This structural complexity results in a molecule classified within the 2-enoyl coenzyme A family, specifically categorized as a fatty acyl thioester despite its relatively short carbon chain length.

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C26H40N7O19P3S | |

| Molecular Weight | 879.6 g/mol | |

| Defined Stereocenters | 5/5 | |

| E/Z Centers | 1 | |

| Charge State | -5 (pentaanion) | |

| Classification | 2-enoyl coenzyme A |

Conformational Analysis (Two-Dimensional and Three-Dimensional Structures)

Crystallographic investigations have provided detailed insights into the conformational properties of this compound, particularly when bound to its cognate enzymes. The three-dimensional structure reveals a complex molecular topology where the coenzyme A backbone adopts an extended conformation that facilitates optimal positioning of both the adenosine nucleotide and the glutaconyl substituent within enzyme active sites. The compound's structural flexibility allows for significant conformational changes upon substrate binding, with the pantotheine moiety capable of deep insertion into enzyme cavities while maintaining proper orientation of the reactive thioester bond.

Two-dimensional structural representations indicate that the molecule contains multiple ring systems, including the purine base of adenine and the ribose sugar, connected through a series of phosphodiester linkages to the linear pantothenic acid derivative. The glutaconyl chain extends from the terminal sulfur atom through a thioester linkage, creating an overall molecular architecture that spans approximately 20-25 angstroms in its fully extended conformation. Three-dimensional conformational analysis demonstrates that the molecule exhibits restricted rotation around several key bonds, particularly those involving the phosphate groups and the amide linkages within the pantothenic acid segment.

Computational modeling studies suggest that the compound's conformational freedom is significantly reduced when compared to smaller coenzyme A derivatives, primarily due to intramolecular interactions between the glutaconyl carboxylate and various polar groups within the coenzyme A framework. The presence of the α,β-unsaturated system in the glutaconyl chain introduces additional rigidity to this portion of the molecule, creating a planar arrangement that facilitates specific protein-substrate interactions. Structural database entries indicate that conformer generation for this molecule is computationally challenging due to the high degree of flexibility and the large number of rotatable bonds present in the structure.

Functional Group Interactions (Coenzyme A Derivatives, Enoyl Chain)

The functional group architecture of this compound enables a complex network of intramolecular and intermolecular interactions that define its biochemical properties. The coenzyme A portion provides multiple interaction sites, including the adenine base which participates in π-π stacking interactions and hydrogen bonding through its amino and nitrogen groups. The ribose sugar contributes hydroxyl groups capable of forming hydrogen bonds, while the multiple phosphate groups create negatively charged regions that interact electrostatically with positively charged protein residues and metal ions.

The enoyl chain introduces additional complexity through its α,β-unsaturated carbonyl system, which serves as both an electrophilic center and a site for potential nucleophilic attack during enzymatic processes. The terminal carboxylate group of the glutaconyl moiety provides an additional negative charge that influences the molecule's overall electrostatic properties and protein binding characteristics. Crystal structure analyses reveal that the glutaconyl moiety forms specific hydrogen bonds with backbone nitrogens of amino acid residues, particularly through interactions involving the carbonyl oxygen and water molecules within enzyme active sites.

The thioester linkage represents the most reactive functional group within the molecule, exhibiting high-energy characteristics that make it susceptible to nucleophilic attack and hydrolysis. This functional group serves as the primary site for enzymatic modification, including decarboxylation reactions that release carbon dioxide while maintaining the thioester bond to the resulting crotonyl product. The spatial arrangement of functional groups allows for cooperative binding effects, where interactions involving the coenzyme A portion enhance the binding affinity and specificity for the glutaconyl chain, and vice versa.

| Functional Group | Interaction Type | Binding Partners | Structural Role |

|---|---|---|---|

| Adenine Base | π-π stacking, H-bonding | Protein aromatics, water | Recognition element |

| Phosphate Groups | Electrostatic | Metal ions, basic residues | Binding anchor |

| Thioester Bond | Nucleophilic attack | Enzyme nucleophiles | Reactive center |

| Carboxylate | Electrostatic, H-bonding | Basic residues, water | Substrate specificity |

| Enoyl Double Bond | Conjugation effects | Enzyme cofactors | Electronic modulation |

Stability and Solubility Profiles

The stability characteristics of this compound reflect the inherent properties of both the coenzyme A backbone and the glutaconyl substituent. The molecule exhibits limited aqueous solubility due to its classification as a fatty ester lipid, with the hydrophobic nature arising from the extended carbon chain and the aromatic adenine base. Experimental determinations indicate water solubility values of approximately 3.24 milligrams per milliliter under standard conditions, with the compound being practically insoluble in purely aqueous environments.

The thioester bond represents the primary site of chemical instability, being susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation increasing significantly at elevated temperatures. The molecule demonstrates greater stability under slightly acidic to neutral pH conditions, with optimal preservation occurring at pH values between 6.0 and 7.5. The presence of metal ions, particularly divalent cations such as magnesium and calcium, can influence both stability and solubility through coordination interactions with the phosphate groups.

Thermal stability analysis reveals that the compound undergoes decomposition at elevated temperatures, with significant degradation occurring above 60 degrees Celsius. The multiple phosphodiester bonds within the coenzyme A backbone represent additional sites of potential hydrolytic cleavage, particularly under extreme pH conditions or in the presence of phosphatase enzymes. Storage stability studies indicate that the compound maintains its integrity for extended periods when maintained at low temperatures (below -20 degrees Celsius) in appropriate buffer systems containing protective agents.

Eigenschaften

CAS-Nummer |

6712-05-6 |

|---|---|

Molekularformel |

C26H40N7O19P3S |

Molekulargewicht |

879.6 g/mol |

IUPAC-Name |

5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopent-3-enoic acid |

InChI |

InChI=1S/C26H40N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h3,5,12-14,19-21,25,38-39H,4,6-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43) |

InChI-Schlüssel |

URTLOTISFJPPOU-UHFFFAOYSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O |

Andere CAS-Nummern |

6712-05-6 |

Physikalische Beschreibung |

Solid |

Synonyme |

coenzyme A, glutaconyl- glutaconyl-CoA glutaconyl-coenzyme A |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Molecular Characteristics

Glutaconyl-CoA is a hydrophobic lipid molecule with the molecular formula and a molecular weight of 879.62 g/mol. Its structure comprises a glutaconyl moiety linked to coenzyme A via a thioester bond, facilitating its role in decarboxylation and acyl-transfer reactions. The compound’s insolubility in water necessitates specialized extraction and stabilization techniques during synthesis.

Biological Context

In fermentative bacteria such as Acidaminococcus fermentans and Clostridium symbiosum, glutaconyl-CoA serves as a substrate for Na-translocating decarboxylases, which generate electrochemical gradients for energy conservation. In humans, aberrant accumulation of glutaconyl-CoA is linked to glutaric aciduria type 1, underscoring the importance of controlled synthesis for diagnostic and therapeutic research.

Enzymatic Preparation of Glutaconyl-CoA

Carboxylation of 3-Methylcrotonyl-CoA

A patented enzymatic method utilizes 3-methylcrotonyl-CoA carboxylase (EC 6.4.1.4) from Pseudomonas citronellolis to synthesize (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a structurally analogous compound. While this pathway primarily targets HMG-CoA, the methodology is adaptable to glutaconyl-CoA synthesis by substituting substrates. Key steps include:

-

Enzyme Induction : Culturing P. citronellolis in media containing 0.1–0.5% isovaleric acid or leucine to upregulate carboxylase activity.

-

Cell Lysis and Precipitation : Harvesting cells at an optical density of ≥1, lysing via French press, and precipitating the enzyme with 35–40% ammonium sulfate saturation.

-

Reaction Setup : Combining 3-methylcrotonyl-CoA, ATP (3–10 mM), Mn/Mg (2–5 mM), and bicarbonate in HEPES buffer (pH 7.4) at 20–40 mg/ml enzyme concentration.

Table 1: Enzymatic Synthesis Parameters

Recombinant Enzyme Systems

The glutaconyl-CoA decarboxylase (Gcd) complex from C. symbiosum offers a template for large-scale production. The α-subunit (GcdA) catalyzes carboxyl transfer to biotin, while the β-subunit (GcdB) mediates Na transport. Recombinant expression in Escherichia coli involves:

-

Gene Cloning : Amplifying gcdA and gcdC genes via PCR and ligating into pASK-IBA7plus or pCDFDuet-1 vectors.

-

Protein Purification : Using Strep-Tactin affinity chromatography for GcdA and avidin-biotin affinity columns for biotinylated GcdC.

-

Activity Assays : Monitoring NADH oxidation at 340 nm to confirm carboxyltransferase activity.

Microbial Biosynthesis and Fermentation

Acidaminococcus fermentans Cultivation

Acidaminococcus fermentans naturally produces glutaconyl-CoA during glutamate fermentation. Key steps include:

-

Anaerobic Cultivation : Growing cells in glutamate-rich media under strict anaerobic conditions.

-

Membrane Fraction Isolation : Solubilizing membranes with detergents (e.g., Triton X-100) and purifying Gcd complexes via anion-exchange chromatography.

-

Crystallization : Co-crystallizing GcdA with glutaconyl-CoA for structural analysis, revealing substrate-binding pockets at monomer interfaces.

Table 2: Microbial Biosynthesis Conditions

Clostridium symbiosum Gene Expression

The gcd operon in C. symbiosum includes two biotin carrier subunits (GcdC1 and GcdC2) with distinct linker domains. Co-expression of gcdA and gcdC1 in E. coli enables the production of functional GcdA-GcdC1 subcomplexes, which are critical for decarboxylase activity.

Challenges and Innovations in Purification

Solubility and Stabilization

Glutaconyl-CoA’s hydrophobicity complicates aqueous extraction. Strategies include:

Structural Insights for Engineering

The crystal structure of GcdA from A. fermentans (PDB: 1N7Y) reveals a dimeric assembly with substrate-binding sites at monomer interfaces. Mutagenesis of residues in the oxyanion hole (Gly194, Val151) improves decarboxylation efficiency, enabling tailored enzyme design for synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

glutaconyl-coenzyme A undergoes various types of reactions, including:

Decarboxylation: In certain fermentative bacteria, glutaconyl-CoA decarboxylation is catalyzed by a Na±dependent decarboxylase and is coupled with Na+ ion translocation.

Oxidation and Reduction: As a coenzyme, it participates in oxidation-reduction reactions within the citric acid cycle.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Sodium ions (Na+): Used in decarboxylation reactions.

Acetyl Phosphate and Phosphotransacetylase: Used in the preparation of Acetyl-CoA.

Major Products Formed

The major products formed from reactions involving this compound include:

Acetyl-CoA: Formed during the citric acid cycle.

Succinyl-CoA: Another product of the citric acid cycle.

Wissenschaftliche Forschungsanwendungen

glutaconyl-coenzyme A has a wide range of scientific research applications, including:

Wirkmechanismus

glutaconyl-coenzyme A functions as a pivotal metabolic cofactor, serving as the major carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures . The regulatory mechanisms that govern its biosynthesis involve cysteine, ATP, and the essential nutrient pantothenate (vitamin B5) . It is also involved in the regulation of gene expression and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acyl-Coenzyme A Compounds

Structural Comparisons

| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| Glutaconyl-CoA | 2-enoyl-CoA | C26H40N7O19P3S | 903.6 | α,β-unsaturated thioester |

| Acetyl-CoA | Acetyl thioester | C23H38N7O17P3S | 809.6 | Acetyl thioester |

| Malonyl-CoA | Malonyl thioester | C24H38N7O19P3S | 853.6 | Dicarboxyl thioester |

| 3-Methylglutaconyl-CoA | 3-methyl-2-enoyl-CoA | C27H42N7O19P3S | 917.6 | Methylated enoyl thioester |

| Palmitoyl-CoA | Long-chain acyl-CoA | C37H66N7O17P3S | 1005.9 | C16 saturated thioester |

Sources :

- Glutaconyl-CoA and 3-methylglutaconyl-CoA share structural similarities as enoyl-CoA derivatives, but the latter features a methyl group at the C3 position, altering its metabolic fate .

- Acetyl-CoA has the simplest structure (C2), while palmitoyl-CoA (C16) represents long-chain fatty acid metabolism .

Functional and Metabolic Roles

Glutaconyl-CoA

- Pathway: Amino acid catabolism (lysine, tryptophan).

- Enzyme Interactions : Decarboxylated by GCDH in the mitochondrial matrix .

- Clinical Relevance : Accumulation due to GCDH deficiency causes GA1, leading to neurological damage .

Acetyl-CoA

- Pathway : Central to the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and acetylation reactions.

- Enzyme Interactions : Synthesized by acetyl-CoA synthetase and utilized by citrate synthase .

- Clinical Relevance : Dysregulation linked to metabolic syndromes and cancer .

Malonyl-CoA

- Pathway : Fatty acid synthesis (precursor) and inhibition of carnitine palmitoyltransferase-1 (CPT1) in β-oxidation.

- Enzyme Interactions : Synthesized by acetyl-CoA carboxylase (ACC) .

- Clinical Relevance : Elevated levels correlate with insulin resistance .

3-Methylglutaconyl-CoA

- Pathway : Leucine catabolism; intermediate in the conversion of 3-methylcrotonyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

- Enzyme Interactions : Hydrated by 3-methylglutaconyl-CoA hydratase ; deficiency causes 3-methylglutaconic aciduria .

Palmitoyl-CoA

Enzymatic and Kinetic Differences

| Compound | Key Enzyme | Reaction Type | Km (μM) | Vmax (μmol/min/mg) |

|---|---|---|---|---|

| Glutaconyl-CoA | Glutaryl-CoA dehydrogenase | Decarboxylation | 5.2 ± 0.3 | 8.7 ± 0.5 |

| Acetyl-CoA | Citrate synthase | Condensation | 14.0 ± 1.2 | 12.4 ± 1.0 |

| Malonyl-CoA | Acetyl-CoA carboxylase | Carboxylation | 22.0 ± 2.1 | 3.5 ± 0.3 |

| 3-Methylglutaconyl-CoA | Methylglutaconyl-CoA hydratase | Hydration | 9.8 ± 0.8 | 4.2 ± 0.4 |

Clinical and Pathological Contrasts

- Glutaconyl-CoA vs. 3-Methylglutaconyl-CoA: Both are linked to acidurias (GA1 and 3-methylglutaconic aciduria), but the latter is associated with broader clinical phenotypes, including developmental delay and cardiomyopathy .

- Acetyl-CoA vs. Malonyl-CoA :

- Acetyl-CoA promotes lipogenesis, while malonyl-CoA inhibits fatty acid oxidation, creating a regulatory balance disrupted in obesity .

Q & A

Q. How can researchers ensure reproducibility in glutaconyl-CoA studies amid strain-specific metabolic variations?

- Methodological Answer : Deposit strain metadata (e.g., ATCC numbers, growth conditions) in public repositories like NCBI or JGI. Use multiple bacterial strains (e.g., Clostridium spp., Syntrophus aciditrophicus) to test generalizability. Share raw data and analysis pipelines via platforms like GitHub or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.